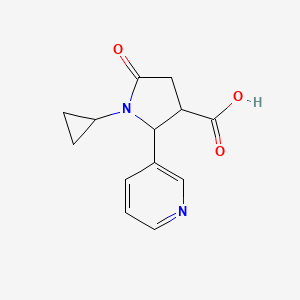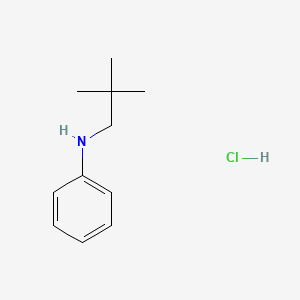
N-(2,2-dimethylpropyl)aniline hydrochloride
説明
N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It has a molecular weight of 199.72 and its IUPAC name is N-neopentyl-N-phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(2,2-dimethylpropyl)aniline hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(2,2-dimethylpropyl)aniline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
-
Chemical Synthesis
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It is used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process. The compound could potentially be used as a reagent or catalyst in various chemical reactions .
-
Synthesis of Aniline-based Triarylmethanes
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the synthesis of aniline-based triarylmethanes . These compounds are valuable pharmacophores possessing a diversity of biological activities .
- Method of Application : A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
- Results or Outcomes : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
-
Production of Triarylmethane Dyes
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the production of triarylmethane dyes such as malachite green and crystal violet .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular dye synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific dye synthesis process. The compound could potentially be used as a reagent or catalyst in various dye synthesis reactions .
-
Curing of Polyester and Vinyl Ester Resins
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride serves as a promoter in the curing of polyester and vinyl ester resins .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular resin curing process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific resin curing process. The compound could potentially be used as a promoter to enhance the curing process .
-
Production of Conducting Polymeric Hydrogels
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the production of conducting polymeric hydrogels . These materials have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular hydrogel synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific hydrogel synthesis process. The compound could potentially be used as a reagent or catalyst in various hydrogel synthesis reactions .
-
Removal of Tetracycline Hydrochloride from Aqueous Solutions
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the removal of tetracycline hydrochloride (TCH) from aqueous solutions .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular removal process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific removal process. The compound could potentially be used as a reagent or catalyst in various removal reactions .
Safety And Hazards
特性
IUPAC Name |
N-(2,2-dimethylpropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOOFYBWQONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
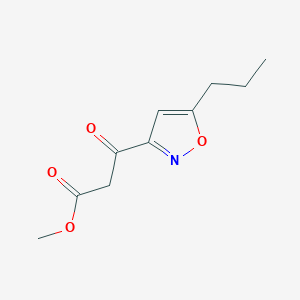
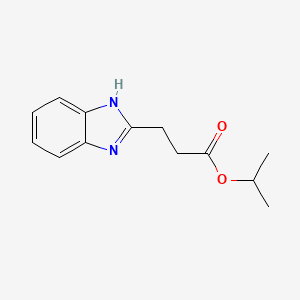
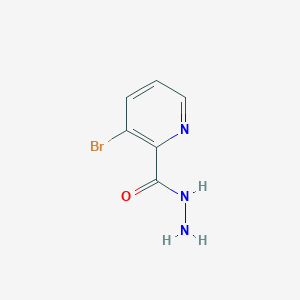
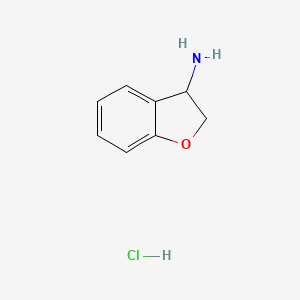
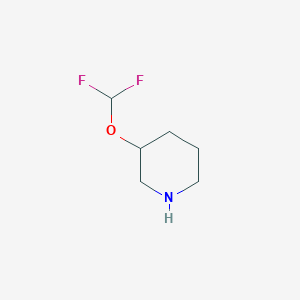
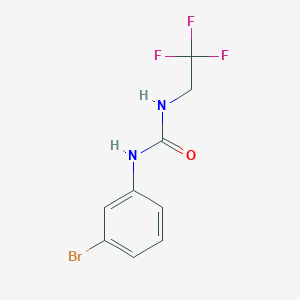
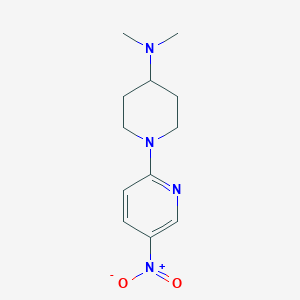
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)

